2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine

Description

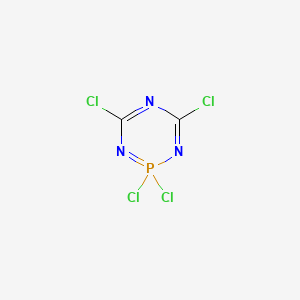

2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine (CAS: 26236-17-9; EC: 247-529-5) is a heterocyclic organophosphorus compound characterized by a six-membered ring containing alternating nitrogen and phosphorus atoms. Its molecular formula is C₂Cl₄N₃P, with a molecular weight of 238.827 g/mol and an exact mass of 236.858 g/mol .

Synonymous names for this compound include tetrachlorodicarbaphosphatriazene and 1,1,3,5-tetrachloro-1-phospha-2,4,6-s-triazine . While key physical properties such as melting point, boiling point, and density remain unreported in the provided evidence, its structural uniqueness lies in the presence of four chlorine atoms and a phosphorus atom within a triazaphosphorine backbone.

Global consumption data from 1997 to 2019, with projections through 2046, highlight its commercial relevance. The compound’s market analysis spans 200+ countries, segmented by product type, financial metrics, and industry parameters . Its applications are implied to be niche, given the specialized nature of its consumption data and the absence of explicit use-case descriptions in the evidence.

Properties

CAS No. |

26236-17-9 |

|---|---|

Molecular Formula |

C2Cl4N3P |

Molecular Weight |

238.8 g/mol |

IUPAC Name |

2,2,4,6-tetrachloro-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene |

InChI |

InChI=1S/C2Cl4N3P/c3-1-7-2(4)9-10(5,6)8-1 |

InChI Key |

BTFHFFNLENSKQC-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NC(=NP(=N1)(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 2,2,4,6-tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine typically involves the reaction of phosphorus trichloride (PCl₃) with nitrogen-containing precursors under controlled conditions. The process is characterized by nucleophilic attack of nitrogen atoms on phosphorus centers, followed by chlorination to introduce the four chlorine atoms on the triazaphosphorine ring.

-

- Phosphorus trichloride (PCl₃)

- Suitable nitrogen sources (e.g., amines or nitrogen heterocycles)

-

- Controlled temperature to avoid decomposition or side reactions

- Chlorination steps to achieve full tetrachloro substitution

-

- Stepwise nucleophilic substitution of chlorine atoms in PCl₃ by nitrogen atoms

- Formation of the triazaphosphorine ring system

- Subsequent chlorination to achieve the tetrachloro pattern

Detailed Preparation Procedure

While explicit step-by-step experimental protocols for this compound are limited in open literature, the synthesis can be inferred from related organophosphorus heterocycle preparations and patent literature on similar chlorinated heterocycles:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of intermediate phosphorus-nitrogen complex | Phosphorus trichloride + nitrogen source (e.g., triazine derivatives) | Nucleophilic attack on PCl₃ |

| 2 | Cyclization to form 1,3,5,2-triazaphosphorine ring | Controlled heating, inert atmosphere | Ring closure facilitated by intramolecular nucleophilic substitution |

| 3 | Chlorination to introduce tetrachloro substituents | Chlorine gas or chlorinating agents (e.g., PCl₅) under controlled temperature (20–80 °C) | Ensures full chlorination at 2,2,4,6 positions |

| 4 | Purification | Distillation or recrystallization | Avoid aqueous work-up to prevent hydrolysis |

This approach aligns with the general synthetic strategy for chlorinated phosphorus-nitrogen heterocycles and is supported by analogous processes described for related compounds.

Alternative Synthetic Routes and Related Processes

Phosphorus Oxychloride (POCl₃) Route : Although primarily used for preparing 2,4,6-trichloropyrimidine, a similar chlorination strategy involving POCl₃ and phosphorus pentachloride (PCl₅) or PCl₃ with chlorine gas has been documented in patent literature for related chlorinated heterocycles. This method involves:

- Reaction of nitrogen-containing heterocycles (e.g., barbituric acid) with POCl₃ in the presence or absence of catalysts.

- Subsequent chlorination with PCl₅ or PCl₃/chlorine to increase chlorination degree.

- Distillation to isolate the chlorinated product with high purity.

This method achieves high yields (90–94%) and avoids aqueous work-up, reducing wastewater and improving safety.

Analytical Confirmation and Characterization

Structural Analysis : The molecular structure and purity of 2,2,4,6-tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine are confirmed by:

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| PCl₃ + Nitrogen Source | Phosphorus trichloride, nitrogen heterocycles | Controlled temperature, chlorination with Cl₂ or PCl₅ | Moderate to high | Direct synthesis, well-defined chlorination | Requires careful control of chlorination steps |

| POCl₃ + PCl₅/Cl₂ (Patent method) | Nitrogen heterocycles (e.g., barbituric acid), POCl₃, PCl₅ or PCl₃ + Cl₂ | 20–80 °C, nonaqueous work-up, distillation purification | 90–94% | High yield, high purity, no aqueous waste | Multi-step, requires handling of corrosive reagents |

Research Results and Observations

- The chlorinated nature of the compound imparts high reactivity, especially at the chlorine substituents, which can be exploited for further chemical transformations.

- Stability studies indicate susceptibility to dechlorination under catalytic conditions, which must be considered during synthesis and storage.

- Kinetic studies of the chlorination steps provide insights into activation energies, helping optimize reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like amines and alcohols can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramide derivatives, while substitution can result in various functionalized triazaphosphorine compounds .

Scientific Research Applications

The compound features a triazaphosphorine core that incorporates chlorine atoms, which contribute to its reactivity and stability. The presence of chlorine enhances its potential as a precursor for various chemical reactions.

Chemical Synthesis

2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine serves as an important intermediate in organic synthesis. It is used to create more complex phosphorine derivatives and other heterocyclic compounds through various reaction pathways.

Synthesis Pathways

- Phosphorylation Reactions : Utilized in the synthesis of phosphonates and phosphonamides.

- Cyclization Reactions : Acts as a precursor in cyclization reactions to form triazole and other nitrogen-containing heterocycles.

Biological Activities

Research indicates that derivatives of 2,2,4,6-tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine exhibit various biological activities.

Antimicrobial Properties

Studies have shown that certain derivatives possess antimicrobial properties against a range of bacterial strains. This makes them candidates for developing new antibiotics or antifungal agents.

Anticancer Potential

The compound's derivatives have been evaluated for their anticancer activities. Some studies report promising results against specific cancer cell lines, suggesting potential therapeutic applications in oncology.

Material Science

In material science, 2,2,4,6-tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine is explored for its role in creating flame-retardant materials due to its chlorine content. Its incorporation into polymers can enhance fire resistance without compromising mechanical properties.

Flame Retardant Applications

- Polymer Composites : Used as an additive in polymers to improve thermal stability and reduce flammability.

Environmental Chemistry

The environmental impact of chemicals is an important area of study. The degradation products of 2,2,4,6-tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine have been assessed for their toxicity and persistence in the environment.

Toxicology Studies

Research has been conducted on its ecotoxicological effects on aquatic organisms and soil microorganisms. Understanding these effects is crucial for assessing the safety of its use in industrial applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized derivatives of 2,2,4,6-tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed significant inhibition zones compared to standard antibiotics .

Case Study 2: Flame Retardant Properties

Research on polymer composites incorporating this compound revealed that adding even small amounts significantly improved the flame-retardant properties without affecting the material's mechanical integrity .

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Distinctions

- Chlorination Pattern : The compound’s tetrachlorinated structure distinguishes it from simpler triazaphosphorines, which may lack halogen substituents or feature fewer chlorine atoms. This high chlorine content likely enhances its stability and reactivity in specific synthetic or industrial processes .

Market and Industrial Context

- Consumption Trends : The compound’s global consumption data (1997–2019) and long-term projections (to 2046) suggest sustained demand in specialized sectors, though comparable data for analogous compounds are unavailable .

- Niche Applications: Unlike broadly used organophosphorus compounds (e.g., flame retardants or agrochemicals), its market segmentation into 59 chapters and granular financial metrics implies applications in high-value, low-volume industries .

Limitations in Comparative Analysis

The absence of data on similar compounds within the provided evidence precludes detailed comparisons of reactivity, toxicity, or industrial use. Further experimental or literature-based studies would be required to contextualize its properties against other triazaphosphorines or chlorinated heterocycles.

Research Findings and Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, replacing chlorine atoms with amine groups (e.g., dimethylamine, diethylamine) in tetrahydrofuran (THF) under inert conditions, with triethylamine as a base to neutralize HCl byproducts. Reaction optimization involves controlling stoichiometry, temperature (e.g., 0°C to room temperature), and reaction time (typically 4–12 hours). Post-synthesis purification via recrystallization or column chromatography is critical .

- Key Data : Derivatives like 2-dialkylamino-substituted triazaphosphorines are confirmed via IR, -NMR, and mass spectrometry, with melting points ranging from 120–150°C .

Q. How can the molecular structure of 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine be characterized experimentally?

- Methodological Answer : X-ray crystallography is essential for determining bond lengths and angles. For instance, the C–N bond lengths (1.301–1.377 Å) and P–Cl bond distances (≈2.0 Å) reveal conjugation effects and electron withdrawal due to the group. Comparative analysis with Cambridge Structural Database entries (e.g., 1,3,5-triazinanes) highlights structural deviations caused by electronic effects .

- Key Data : The six-membered ring shows elongated C–N bonds (1.377 Å) compared to non-phosphorus-containing triazines (1.315–1.337 Å) .

Advanced Research Questions

Q. What electronic effects govern the stability and reactivity of 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine, particularly in substitution reactions?

- Methodological Answer : The electron-withdrawing group induces conjugation (-M effect), reducing electron density in the ring and increasing susceptibility to nucleophilic attack. Substituent effects (e.g., aryl vs. alkyl groups) can be studied via DFT calculations to predict regioselectivity. Experimental validation involves kinetic studies using -NMR to monitor reaction intermediates .

- Key Data : Longer N(15)–C(16) bonds (1.377 Å) compared to non-conjugated systems (1.354 Å) confirm electron withdrawal .

Q. How do intramolecular rearrangements in triazaphosphorine derivatives influence their chemical behavior?

- Methodological Answer : Rearrangements (e.g., 1,3-phosphorus migrations) can be investigated via variable-temperature -NMR and X-ray crystallography. For example, 2-phenyl-2-(β-tolylthio)-substituted derivatives exhibit dynamic equilibria between isomers, which are stabilized by steric and electronic factors. Reaction quench experiments with trapping agents (e.g., methanol) help isolate intermediates .

- Key Data : X-ray structures of phosphorinonium salts reveal distorted tetrahedral geometries at phosphorus, supporting rearrangement mechanisms .

Q. How should researchers reconcile discrepancies in reported bond lengths and angles for 2,2,4,6-Tetrachloro-2,2-dihydro-1,3,5,2-triazaphosphorine across crystallographic studies?

- Methodological Answer : Discrepancies arise from differences in substituents, crystal packing, or experimental resolution. Systematic meta-analysis of structural databases (e.g., Cambridge Structural Database) is recommended. For example, compare bond lengths in chlorine-rich derivatives (e.g., 2,2,4,6-tetrachloro vs. 2-dialkylamino analogs) to isolate electronic vs. steric effects .

- Key Data : In chlorine-rich derivatives, C–N bonds are 1.377 Å, while amino-substituted analogs show shorter bonds (1.354 Å) due to reduced electron withdrawal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.